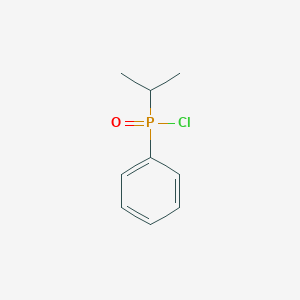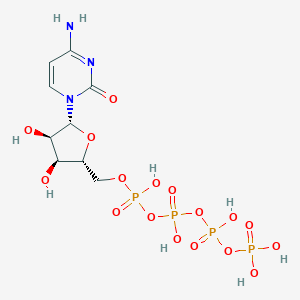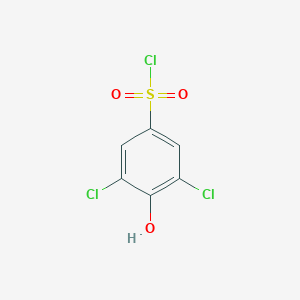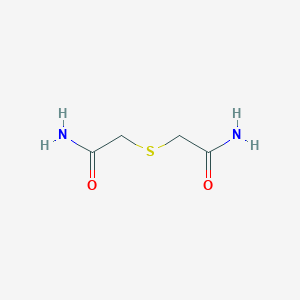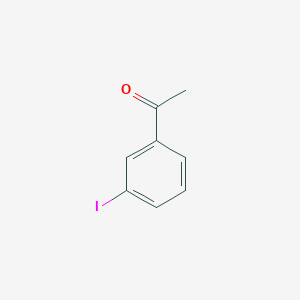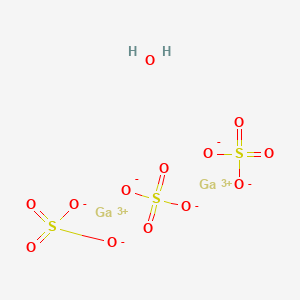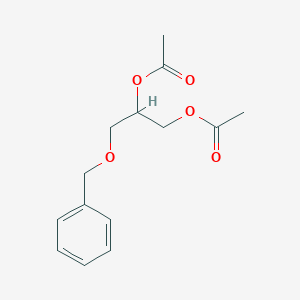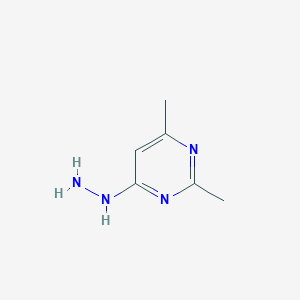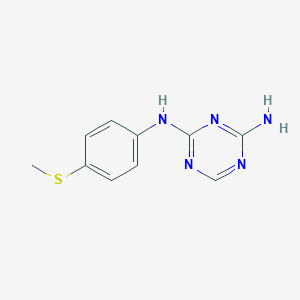
s-Triazine, 2-amino-4-(p-(methylthio)anilino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTA or amitrole, and it has been synthesized through various methods. The purpose of
Mécanisme D'action
The mechanism of action of s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of DNA, RNA, and protein in cells. This leads to the death of cells, which can be beneficial in the treatment of cancer or in the control of weeds.
Effets Biochimiques Et Physiologiques
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to cause liver damage and thyroid dysfunction. It has also been shown to cause DNA damage and chromosomal abnormalities in human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using s-Triazine, 2-amino-4-(p-(methylthio)anilino)- in lab experiments is that it is readily available and relatively inexpensive. However, one of the limitations of using this compound is that it can be toxic to cells and animals, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One area of research is the development of new herbicides that are more effective and less toxic than current herbicides. Another area of research is the development of new anti-cancer agents that target specific cancer cells without harming healthy cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Conclusion
In conclusion, s-Triazine, 2-amino-4-(p-(methylthio)anilino)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been studied for its potential use as a herbicide and anti-cancer agent. While there are advantages to using this compound in lab experiments, it is important to be aware of its potential toxicity and limitations. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Méthodes De Synthèse
There are several methods for synthesizing s-Triazine, 2-amino-4-(p-(methylthio)anilino)-. One of the most common methods is the reaction of 4-nitroaniline with potassium thiocyanate to form 4-(methylthio)aniline. This compound is then reacted with cyanogen bromide to form s-Triazine, 2-amino-4-(p-(methylthio)anilino)-.
Applications De Recherche Scientifique
S-Triazine, 2-amino-4-(p-(methylthio)anilino)- has been widely used in scientific research due to its potential applications in various fields. One of the most common applications of this compound is in the field of agriculture, where it has been used as a herbicide to control weeds. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
1083-47-2 |
|---|---|
Nom du produit |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
Formule moléculaire |
C10H11N5S |
Poids moléculaire |
233.3 g/mol |
Nom IUPAC |
2-N-(4-methylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5S/c1-16-8-4-2-7(3-5-8)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
Clé InChI |
NYYGPLHZTQTSKB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
SMILES canonique |
CSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
Autres numéros CAS |
1083-47-2 |
Synonymes |
s-Triazine, 2-amino-4-(p-(methylthio)anilino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



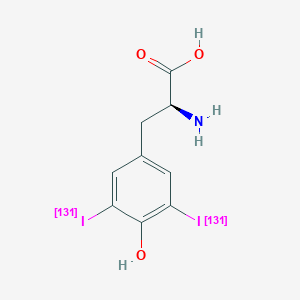
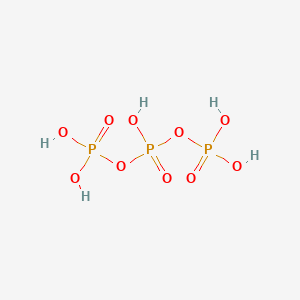
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

